N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide
Description
N-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide is a synthetic amide derivative characterized by a cinnamamide backbone linked to a furan-containing hydroxy-methylpropyl substituent. The 2-hydroxy-2-methylpropyl group contributes to its stereochemical complexity and solubility profile, which are critical for pharmacokinetic behavior.
Properties
IUPAC Name |
(E)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(20,12-15-8-5-11-21-15)13-18-16(19)10-9-14-6-3-2-4-7-14/h2-11,20H,12-13H2,1H3,(H,18,19)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVXSRZVPGHENI-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C=CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CO1)(CNC(=O)/C=C/C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Attachment of the Cinnamamide Moiety: The final step involves the formation of the amide bond between the furan derivative and cinnamic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), sodium hydride (NaH)
Major Products
Oxidation: Furanones, furanoic acids
Reduction: Dihydrofuran derivatives
Substitution: Chloro derivatives, various substituted furans
Scientific Research Applications
Mechanism of Action
The mechanism by which N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Signal Transduction: It may interfere with signal transduction pathways, such as the NF-κB pathway, which plays a role in inflammation and cancer.
DNA Interaction: The compound can bind to DNA, potentially leading to the inhibition of DNA replication and transcription in cancer cells.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity Trends : Furan-acrylamide hybrids (e.g., PAM-2) demonstrate potent neuropathic pain relief, suggesting the target compound’s cinnamamide group could synergize with furan to enhance efficacy .
- Synthetic Feasibility : High-purity amide synthesis is achievable via EDC/HOBt coupling, but the target compound’s hydroxy-methylpropyl group may require protective strategies to prevent side reactions .
- Pharmacokinetic Advantages : Compared to cyprofuram’s environmental persistence, the target compound’s hydroxy group may promote biodegradability, reducing ecological risks .
Biological Activity
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide is an organic compound characterized by its unique structural features, including a furan ring, a hydroxy group, and a cinnamamide moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 285.34 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of interest for potential therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. This inhibition suggests potential anti-inflammatory properties.
- Signal Transduction Interference : It may disrupt the NF-κB signaling pathway, which is involved in immune response and inflammation. By modulating this pathway, the compound may exert anti-inflammatory effects and influence cancer cell proliferation.
- DNA Interaction : Preliminary studies indicate that this compound can bind to DNA, potentially inhibiting replication and transcription in cancer cells.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of cinnamic acid have shown efficacy in inhibiting cell proliferation in HepG2 liver cancer cells . The anticancer activity is often quantified using the IC50 value, which represents the concentration required to inhibit cell viability by 50%.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Cinnamic Acid Derivative | HepG2 | 53.20 |
| This compound | TBD | TBD |
Antimicrobial Activity
This compound has displayed promising antimicrobial properties in various assays. The presence of the furan ring contributes to its ability to interact with microbial targets, potentially disrupting their metabolic processes .
Antioxidant Activity
Studies suggest that this compound may possess antioxidant properties, which are crucial for protecting cells from oxidative stress. The free radical scavenging activity has been investigated, indicating its potential role in preventing cellular damage.
Case Studies
- Cytotoxicity Against Cancer Cells : In a study evaluating various cinnamic acid derivatives against HepG2 cells, it was found that compounds with structural similarities to this compound exhibited varying degrees of cytotoxicity. This suggests that modifications in the structure can significantly influence biological activity .
- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of cinnamic acid derivatives through their ability to inhibit COX enzymes and modulate NF-kB pathways. This aligns with the proposed mechanisms for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
